PDK1 inhibitor
Overview
Description
Pyruvate dehydrogenase kinase 1 inhibitors are compounds that inhibit the activity of pyruvate dehydrogenase kinase 1, an enzyme that plays a crucial role in cellular metabolism. Pyruvate dehydrogenase kinase 1 is responsible for phosphorylating and inactivating pyruvate dehydrogenase, which in turn regulates the conversion of pyruvate to acetyl coenzyme A, a key step in the tricarboxylic acid cycle. By inhibiting pyruvate dehydrogenase kinase 1, these compounds can modulate cellular energy metabolism, making them valuable in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyruvate dehydrogenase kinase 1 inhibitors often involves the creation of small molecule libraries through various synthetic routes. One common approach is the design and synthesis of 3-amino-1,2,4-triazine derivatives. These compounds are synthesized using a molecular hybridization approach, which involves the combination of different chemical moieties to create a library of potential inhibitors . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product.
Industrial Production Methods: Industrial production of pyruvate dehydrogenase kinase 1 inhibitors involves scaling up the synthetic routes used in laboratory settings. This often requires the optimization of reaction conditions to ensure consistent quality and yield. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the purity and concentration of the inhibitors. Additionally, the use of automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyruvate dehydrogenase kinase 1 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of pyruvate dehydrogenase kinase 1 inhibitors include dichloroacetic acid, which is a well-known inhibitor of pyruvate dehydrogenase kinase 1, and various organic solvents and catalysts . The reaction conditions often involve controlled temperature and pressure to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions are typically small molecule inhibitors with high affinity and selectivity for pyruvate dehydrogenase kinase 1. These inhibitors can effectively modulate the activity of pyruvate dehydrogenase kinase 1, leading to changes in cellular metabolism and energy production .
Scientific Research Applications
Pyruvate dehydrogenase kinase 1 inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the regulation of cellular metabolism and the role of pyruvate dehydrogenase kinase 1 in various metabolic pathways. In biology, these inhibitors are valuable tools for investigating the mechanisms of metabolic diseases and identifying potential therapeutic targets .
In medicine, pyruvate dehydrogenase kinase 1 inhibitors are being explored as potential treatments for cancer, diabetes, and cardiovascular diseases. By modulating cellular energy metabolism, these inhibitors can induce apoptosis in cancer cells, reduce blood glucose levels in diabetic patients, and protect against myocardial ischemia . In industry, pyruvate dehydrogenase kinase 1 inhibitors are used in the development of new drugs and therapeutic agents, as well as in the production of biofuels and other bio-based products .
Mechanism of Action
The mechanism of action of pyruvate dehydrogenase kinase 1 inhibitors involves the inhibition of pyruvate dehydrogenase kinase 1 activity, which prevents the phosphorylation and inactivation of pyruvate dehydrogenase. This leads to an increase in the conversion of pyruvate to acetyl coenzyme A, enhancing the tricarboxylic acid cycle and oxidative phosphorylation . The molecular targets of these inhibitors include the active site of pyruvate dehydrogenase kinase 1 and other regulatory proteins involved in cellular metabolism .
Comparison with Similar Compounds
Pyruvate dehydrogenase kinase 1 inhibitors can be compared with other similar compounds, such as inhibitors of other pyruvate dehydrogenase kinase isoforms (e.g., pyruvate dehydrogenase kinase 2, pyruvate dehydrogenase kinase 3, and pyruvate dehydrogenase kinase 4). While all these inhibitors target the pyruvate dehydrogenase kinase family, pyruvate dehydrogenase kinase 1 inhibitors are unique in their ability to specifically modulate the activity of pyruvate dehydrogenase kinase 1, leading to distinct effects on cellular metabolism .
Similar compounds include dichloroacetic acid, which inhibits multiple pyruvate dehydrogenase kinase isoforms, and other small molecule inhibitors that target specific isoforms of pyruvate dehydrogenase kinase . The uniqueness of pyruvate dehydrogenase kinase 1 inhibitors lies in their selectivity and potency, making them valuable tools for studying and modulating cellular metabolism .
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCGSPBENFEPE-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678515 | |
Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001409-50-2 | |
Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.